5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide
Description
5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2-chlorophenyl group and a methoxyethyl substituent. The compound’s molecular framework allows for diverse pharmacological applications, with substituents influencing binding affinity, selectivity, and pharmacokinetics.
Properties
IUPAC Name |
5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-19-11(9-4-2-3-5-10(9)15)8-17-14(18)12-6-7-13(16)20-12/h2-7,11H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSHOFAAOHZBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(S1)Cl)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the chlorinated thiophene with an amine derivative, such as 2-(2-chlorophenyl)-2-methoxyethylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Features
Key Observations :
- Rivaroxaban: The oxazolidinone and morpholino groups enhance its specificity for Factor Xa, a critical feature absent in the target compound .
- Compound 1d : The oxopyridinyl group may improve solubility compared to the target compound’s methoxyethyl substituent .
- Segartoxaban : Incorporation of a sulfonamide group broadens its inhibitory spectrum (Xa/IIa), unlike the target compound’s simpler structure .
Physicochemical Properties
- Metabolic Stability : The methoxyethyl group in the target compound could reduce cytochrome P450 metabolism compared to Segartoxaban’s methylpiperazinyl moiety .
Biological Activity
5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13Cl2NO2S
- Molecular Weight : 330.2 g/mol
- CAS Number : 1795485-16-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Ring : Synthesized from a suitable dicarbonyl compound and elemental sulfur.
- Introduction of the Carboxamide Group : Achieved by reacting the thiophene derivative with an appropriate amine.
- Substitution with the Methoxyphenyl Group : Involves nucleophilic substitution using a methoxyphenyl halide.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It is hypothesized that the mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anti-inflammatory Activity :
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and bacterial metabolism.
- Receptor Modulation : It may also interact with receptors related to pain and inflammation pathways.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C14H13Cl2NO2S | Antimicrobial, Anti-inflammatory |
| 5-chloro-N-[2-(4-fluorophenyl)-1-methoxyethyl]thiophene-3-carboxamide | C15H14ClFNO3S | Antimicrobial |
| 5-bromo-N-[3-(4-methoxyphenyl)propyl]thiophene-4-carboxamide | C16H18BrN3O3S | Antibacterial |
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves a multi-step process:
- Step 1 : Activation of 5-chlorothiophene-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an active intermediate.
- Step 2 : Condensation with the amine precursor, 2-(2-chlorophenyl)-2-methoxyethylamine, under inert conditions (e.g., nitrogen atmosphere) to form the amide bond.
- Key Optimization Parameters :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for ≥95% purity .
Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what key spectral features are indicative of its functional groups?
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch), ~1540 cm⁻¹ (N–H bend), and ~680 cm⁻¹ (C–Cl stretch) .
- ¹H NMR : Signals at δ 3.3–3.5 ppm (methoxy group), δ 7.2–7.8 ppm (aromatic protons from thiophene and chlorophenyl), and δ 8.1 ppm (amide N–H).
- ¹³C NMR : Resonances at ~160 ppm (amide carbonyl) and ~125–140 ppm (aromatic carbons).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C₁₄H₁₂Cl₂NO₂S .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of derivatives in antimicrobial applications?
- Methodology :
- Derivative Synthesis : Introduce substituents at the thiophene (e.g., Br, F) or chlorophenyl (e.g., CF₃, OCH₃) positions.
- Biological Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC (Minimum Inhibitory Concentration) assays.
- Computational Modeling : Perform molecular docking with bacterial targets (e.g., E. coli DNA gyrase) to predict binding modes.
- Example SAR Findings :
- Bromine substitution at the thiophene 5-position enhances antimicrobial activity compared to chlorine .
- Trifluoromethyl groups on the chlorophenyl ring improve lipophilicity and membrane penetration .
Q. What methodological approaches resolve contradictions in reported biological activities across studies?
- Case Study : Discrepancies in anti-inflammatory activity may arise from assay variability (e.g., in vitro vs. in vivo models).
- Resolution Strategies :
Q. How can researchers optimize the compound’s selectivity for enzyme inhibition (e.g., Factor Xa vs. thrombin)?
- Experimental Design :
- Enzyme Assays : Use fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC for Factor Xa) to measure inhibition kinetics.
- Selectivity Profiling : Test against a panel of serine proteases (e.g., thrombin, trypsin) to calculate selectivity indices.
- Structural Modifications : Introduce polar groups (e.g., morpholine) to enhance hydrogen bonding with Factor Xa’s S4 pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
